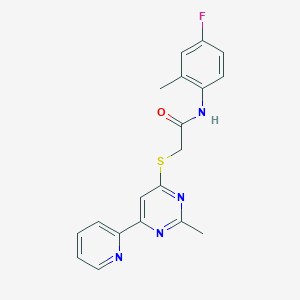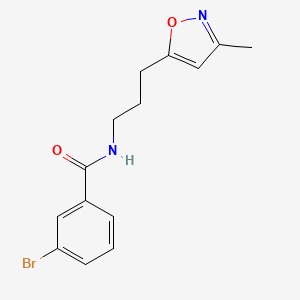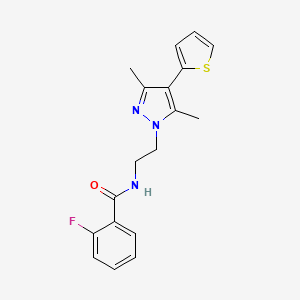![molecular formula C16H10Cl2N2S B2381497 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine CAS No. 477872-26-7](/img/structure/B2381497.png)
4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine” is likely to be a solid at room temperature . It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has chlorophenyl and phenyl groups attached to it. The presence of these functional groups could give this compound interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridazine ring, phenyl groups, and chlorophenyl groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyridazine ring might undergo reactions similar to other diazines, while the phenyl and chlorophenyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridazine ring could affect its boiling and melting points, solubility, and reactivity .Scientific Research Applications
- Thermoplastic Production : 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine may find use in thermoplastic production. Understanding its polymerization behavior and mechanical properties is crucial for material applications .
- Bis(4-chlorophenyl) Sulfone : Although not directly related to our compound, bis(4-chlorophenyl) sulfone has been studied for its thermophysical properties. Investigating similar properties for our compound could be valuable .
- Packing Polymorphism : Researchers study different packing polymorphs of related compounds. Investigating the crystal structures of 4-chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine can reveal insights into its stability and reactivity .
Materials Science and Polymers
Thermophysical Properties
Crystallography and Solid-State Chemistry
Mechanism of Action
Mode of Action
It is known that the compound participates in palladium-catalyzed amidation reactions . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target molecules.
Biochemical Pathways
It is known that the compound undergoes oxidative coupling , which could potentially affect various biochemical pathways.
Result of Action
It is known that the compound participates in palladium-catalyzed amidation reactions , which could potentially lead to various molecular and cellular effects.
properties
IUPAC Name |
4-chloro-6-(4-chlorophenyl)sulfanyl-3-phenylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2S/c17-12-6-8-13(9-7-12)21-15-10-14(18)16(20-19-15)11-4-2-1-3-5-11/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYYCGQQCOOEHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine](/img/structure/B2381416.png)

![(4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2381418.png)
![3,9-dimethyl-1-(2-morpholin-4-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2381420.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2381425.png)







![N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide](/img/structure/B2381437.png)